molecular formula C8H8N2O2 B13316543 Ethyl 3-(1H-pyrazol-3-yl)propiolate

Ethyl 3-(1H-pyrazol-3-yl)propiolate

Cat. No.: B13316543
M. Wt: 164.16 g/mol
InChI Key: ZPSKHANTKPZBKA-UHFFFAOYSA-N
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Description

Ethyl 3-(1H-pyrazol-3-yl)propiolate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(1H-pyrazol-3-yl)propiolate can be synthesized through several methods. One common approach involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method includes the treatment of terminal alkynes with aromatic aldehyde, molecular iodine, and hydrazines . These reactions typically require specific conditions such as the presence of catalysts, appropriate solvents, and controlled temperatures to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The focus is often on optimizing reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced catalytic systems, and environmentally friendly solvents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1H-pyrazol-3-yl)propiolate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions can convert it into pyrazoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyrazole carboxylic acids.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(1H-pyrazol-3-yl)propiolate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(1H-pyrazol-3-yl)propiolate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Ethyl 3-(1H-pyrazol-3-yl)propiolate can be compared with other pyrazole derivatives such as:

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

ethyl 3-(1H-pyrazol-5-yl)prop-2-ynoate

InChI

InChI=1S/C8H8N2O2/c1-2-12-8(11)4-3-7-5-6-9-10-7/h5-6H,2H2,1H3,(H,9,10)

InChI Key

ZPSKHANTKPZBKA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1=CC=NN1

Origin of Product

United States

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